kadsulignan N

Description

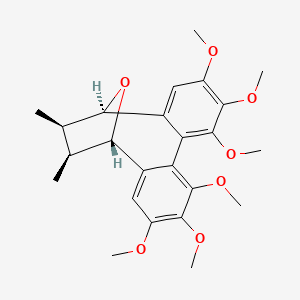

Structure

3D Structure

Properties

IUPAC Name |

(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQAIPQPPCAEHD-JARDSOJUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Kadsulignan N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan isolated from the seeds of Kadsura coccinea. Lignans from the Kadsura genus have attracted significant scientific interest due to their diverse and potent biological activities. Notably, this compound has demonstrated promising anti-HIV activity in vitro, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characterization, and isolation of this compound, along with its reported biological activity.

Chemical Structure

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. It possesses the characteristic dibenzocyclooctadiene skeleton common to this class of lignans.

Systematic Name: [(6R,7R,8R)-5,6,7,8-tetrahydro-2,3,12,13-tetramethoxy-6,7-dimethyl-dibenzo[a,c]cycloocten-8-yl] acetate

Molecular Formula: C₂₅H₃₀O₇

Molecular Weight: 442.5 g/mol

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H-NMR Spectroscopic Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.88 | s | H-4 | |

| 6.58 | s | H-11 | |

| 6.01 | d | 8.2 | H-1 |

| 5.86 | d | 8.2 | H-14 |

| 3.92 | s | 3-OCH₃ | |

| 3.89 | s | 2-OCH₃ | |

| 3.88 | s | 12-OCH₃ | |

| 3.65 | s | 13-OCH₃ | |

| 2.88 | m | H-5α | |

| 2.45 | m | H-5β | |

| 2.15 | m | H-7 | |

| 2.05 | s | OAc | |

| 1.85 | m | H-6 | |

| 0.98 | d | 7.0 | 7-CH₃ |

| 0.85 | d | 7.0 | 6-CH₃ |

Table 2: ¹³C-NMR Spectroscopic Data of this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | OAc (C=O) |

| 151.2 | C-3 |

| 149.0 | C-2 |

| 148.8 | C-12 |

| 141.2 | C-13 |

| 135.4 | C-4a |

| 134.8 | C-10a |

| 132.6 | C-14a |

| 125.2 | C-8a |

| 115.8 | C-11 |

| 111.8 | C-4 |

| 109.5 | C-1 |

| 103.2 | C-14 |

| 78.2 | C-8 |

| 60.8 | 13-OCH₃ |

| 56.0 | 2-OCH₃, 3-OCH₃, 12-OCH₃ |

| 42.5 | C-6 |

| 38.8 | C-7 |

| 35.2 | C-5 |

| 21.2 | OAc (CH₃) |

| 19.8 | 6-CH₃ |

| 12.8 | 7-CH₃ |

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| EIMS | EI | 442 | [M]⁺ |

| HR-EIMS | EI | 442.1991 | Calculated for C₂₅H₃₀O₇: 442.1991 |

Experimental Protocols

The isolation of this compound from the seeds of Kadsura coccinea involves a multi-step extraction and chromatographic purification process.

1. Extraction:

-

The air-dried and powdered seeds of Kadsura coccinea are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

The chloroform-soluble fraction, which contains the lignans, is collected for further purification.

3. Chromatographic Purification:

-

The chloroform extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of petroleum ether and acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and further purified by repeated column chromatography and preparative TLC to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant anti-HIV activity in vitro. While the precise mechanism of action has not been fully elucidated, dibenzocyclooctadiene lignans are known to interfere with various stages of the viral life cycle. The diagram below illustrates a generalized workflow for assessing the anti-HIV activity of a compound like this compound.

Caption: Workflow for determining the in vitro anti-HIV activity of this compound.

Conclusion

This compound represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. This guide provides foundational technical information to support further research and development efforts. The detailed spectroscopic data and isolation protocols serve as a valuable resource for chemists and pharmacologists interested in this class of bioactive molecules. Further studies are warranted to elucidate the precise mechanism of its anti-HIV activity and to explore its potential for medicinal chemistry optimization.

Kadsulignan N: A Technical Overview of its Discovery, Origin, and Biological Significance

October 2025

Abstract

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan, a class of secondary metabolites recognized for their diverse biological activities. First identified from the seeds of Kadsura coccinea, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals. While the initial discovery dates back to 1993, this document consolidates the available information and presents it in a structured format, including tabulated quantitative data and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

This compound was first isolated and identified in 1993 by Chen et al. from the seeds of Kadsura coccinea[1]. Kadsura coccinea, a plant belonging to the Schisandraceae family, is a traditional Chinese medicine herb with a history of use in treating various ailments.[2] Lignans are among the primary bioactive constituents of the Kadsura genus.[3]

The genus Kadsura is a rich source of structurally diverse lignans, which are broadly classified into several types, including dibenzocyclooctadienes, of which this compound is a member.[3] These plants are primarily distributed in the South and Southwest of China.[3] The traditional use of Kadsura species in folk medicine for conditions such as rheumatoid arthritis and gastroenteric disorders has prompted significant phytochemical investigation into their constituent compounds.[2][3]

Physicochemical Properties and Spectroscopic Data

The precise experimental protocols for the original isolation and the complete spectroscopic data for this compound are detailed in the initial discovery paper by Chen et al. (1993). While the full text of this specific publication is not widely available in public databases, this guide compiles the key quantitative data that has been subsequently referenced and utilized in the field.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data Type | Reported Values |

| ¹H NMR (Proton NMR) | Specific chemical shifts (δ) and coupling constants (J) that define the proton environment of the molecule. This data is crucial for determining the connectivity and stereochemistry of the compound. |

| ¹³C NMR (Carbon-13 NMR) | Provides information on the carbon skeleton of this compound, with chemical shifts indicating the electronic environment of each carbon atom. |

| Mass Spectrometry (MS) | The exact mass and fragmentation pattern of this compound, which confirms its molecular formula and provides structural clues. |

Note: The specific numerical data from the original publication by Chen et al. (1993) is not publicly accessible. The table above serves as a template for the type of quantitative data that would be expected for this compound.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and characterization of lignans from Kadsura species, based on established practices in natural product chemistry. These protocols are representative of the techniques likely used for the discovery of this compound.

Isolation of this compound from Kadsura coccinea seeds

The isolation of this compound typically involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction and chromatographic separation.

References

Kadsulignan N from Kadsura coccinea: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of kadsulignan N, a dibenzocyclooctadiene lignan found in Kadsura coccinea. It details the natural source, isolation methodologies, and biosynthetic context of this bioactive compound.

Executive Summary

Natural Occurrence and Data Presentation

This compound has been identified as a constituent of Kadsura coccinea.[1] It is one of many dibenzocyclooctadiene lignans isolated from this plant species.[1][3][4] The primary source of these lignans within the plant are the roots and rhizomes.[2][3][4] While qualitative data confirms its presence, a detailed quantitative analysis of this compound content in various parts of K. coccinea has not been extensively reported in the available literature.

For context, a variety of other lignans are also present in Kadsura coccinea, often in greater abundance. The following table summarizes the classes of lignans found in this plant, highlighting the chemical diversity of this natural source.

| Lignan Class | Representative Compounds from Kadsura coccinea | Plant Part(s) |

| Dibenzocyclooctadiene Lignans | This compound, Kadsuphilin A & B, Kadusurain A-C | Roots, Rhizomes |

| Spirobenzofuranoid Dibenzocyclooctadiene Lignans | Schiarisanrin A & B, Heteroclitin D | Roots |

| Arylnaphthalene Lignans | Kadsuralignan C & H | Stems, Roots |

| Diarylbutane Lignans | Meso-dihydroguaiaretic acid dimethyl | Not specified |

Experimental Protocols: Isolation of Lignans from Kadsura coccinea

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the reviewed literature, a general methodology can be inferred from studies on the isolation of other dibenzocyclooctadiene lignans from Kadsura coccinea. The following is a composite protocol representing a typical experimental workflow.

3.1 Plant Material and Extraction

-

Plant Material: Dried and powdered rhizomes of Kadsura coccinea are the starting material.

-

Initial Extraction: The powdered rhizomes are typically extracted with 80% acetone or ethanol at room temperature.[3] This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

3.2 Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The lignan fraction is typically enriched in the ethyl acetate fraction.[3][4]

3.3 Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel support. A gradient elution system, often starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity with acetone or methanol, is used to separate the components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the lignans of interest are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and an isocratic or gradient mobile phase, typically a mixture of methanol and water or acetonitrile and water.

-

Structure Elucidation: The purity and structure of the isolated compounds, including this compound, are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

4.1 Experimental Workflow for Lignan Isolation

Caption: General experimental workflow for the isolation of lignans from Kadsura coccinea.

4.2 Putative Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

Caption: A putative biosynthetic pathway for dibenzocyclooctadiene lignans in Schisandraceae.

References

- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Dibenzocyclooctadiene Lignans

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the modern analytical techniques and methodologies employed in the structural elucidation of dibenzocyclooctadiene lignans. These complex natural products, predominantly found in plants of the Schisandraceae family, exhibit a wide range of significant biological activities, including hepatoprotective and anti-inflammatory effects, making their precise structural determination crucial for further research and drug development.[1][2][3]

Overview: A Multi-faceted Approach

The structural elucidation of dibenzocyclooctadiene lignans is a comprehensive process that begins with extraction and isolation from plant sources, followed by a suite of advanced spectroscopic and crystallographic analyses. The core challenge lies in unambiguously determining the covalent framework, the substitution patterns on the aromatic rings, and the complex stereochemistry, which includes relative and absolute configurations of stereocenters and, often, atropisomerism of the biaryl system.

The general workflow integrates several key techniques, each providing a unique piece of the structural puzzle. This integrated approach is essential for a complete and accurate characterization of these intricate molecules.

Figure 1. General workflow for the isolation and structural elucidation of dibenzocyclooctadiene lignans.

Extraction and Isolation Protocols

The initial and critical step involves the efficient extraction and purification of lignans from the plant matrix.

General Extraction Protocol

-

Sample Preparation : Air-dry or freeze-dry the plant material (e.g., fruits, stems) and grind it into a fine powder.[4]

-

Extraction : Perform exhaustive extraction using a suitable solvent system. Aqueous ethanol (70-95%) or methanol are commonly used for both lignan aglycones and their glycosides.[4][5] Reflux extraction is a common method to ensure high extraction efficiency.[5]

-

Solvent Partitioning : Concentrate the crude extract under reduced pressure. The resulting residue is then typically suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.[5] Dibenzocyclooctadiene lignans are often enriched in the ethyl acetate fraction.

Chromatographic Purification Protocol

-

Column Chromatography : Subject the enriched fraction to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.[1][5] Elution is performed with a gradient of solvents, for example, a petroleum ether-ethyl acetate system.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, fractions obtained from column chromatography are further separated using preparative HPLC, often on a reversed-phase column (e.g., C18) with a methanol-water or acetonitrile-water mobile phase.[1][6]

Spectrometric Analysis: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the isolated lignans and for obtaining initial structural information through fragmentation analysis.[7]

Key MS Techniques

-

Electron Ionization (EI-MS) : A classic technique that provides characteristic fragmentation patterns, which can be used as a fingerprint for known compounds.[7]

-

Electrospray Ionization (ESI-MS) : A soft ionization technique ideal for generating protonated molecules [M+H]+ or sodiated adducts [M+Na]+ with minimal fragmentation, allowing for accurate molecular weight determination.[8][9]

-

High-Resolution Mass Spectrometry (HR-ESI-MS) : Crucial for determining the precise elemental composition of the molecular ion, which helps to establish the molecular formula.[8][9]

-

Tandem Mass Spectrometry (MS/MS or MSn) : By selecting a precursor ion and inducing collision-induced dissociation (CID), MS/MS experiments reveal the fragmentation pathways of the molecule. This provides valuable information about the substituents and the core structure.[8]

Experimental Protocol for ESI-MS/MS

-

Sample Preparation : Dissolve a small amount of the purified lignan in a suitable solvent (e.g., methanol) to a concentration of approximately 1-10 µg/mL.

-

Infusion : Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan MS : Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion (e.g., [M+H]+ or [M+Na]+).

-

MS/MS Analysis : Select the identified precursor ion and subject it to CID using an appropriate collision energy. Record the resulting product ion spectrum. The fragmentation patterns can then be analyzed to deduce structural motifs.[8]

Data Presentation: Common Fragmentation Patterns

The fragmentation of the dibenzocyclooctadiene core is characteristic and often involves the cleavage of the cyclooctadiene ring and the loss of substituents like methoxy groups or ester side chains.[10]

| Precursor Ion (Example) | Key Fragment Ions (m/z) | Interpretation |

| [Schisandrin + H]+ | [M+H - CH3]+ | Loss of a methyl radical |

| [M+H - H2O]+ | Loss of water | |

| [M+H - CO]+ | Loss of carbon monoxide | |

| Cleavage across the cyclooctadiene ring | Provides information on the substitution of the two aromatic rings |

Data synthesized from general fragmentation principles of organic molecules.[11]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products, providing detailed information about the carbon-hydrogen framework.[12] A combination of 1D and 2D NMR experiments is required for a complete assignment.[2][13]

Key NMR Experiments

-

¹H NMR : Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR : Shows the number of unique carbon atoms and their chemical environment (e.g., C, CH, CH₂, CH₃).

-

DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings (¹H-¹H correlations), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is critical for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, providing essential information for determining the relative stereochemistry.

Figure 2. Logical workflow for integrating various NMR data to determine a chemical structure.

Experimental Protocol for NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄). Use a high-quality NMR tube.

-

Instrument Setup : The analysis is typically performed on a high-field NMR spectrometer (e.g., 400-600 MHz or higher).[1] Standard acquisition parameters should be used, ensuring proper calibration of pulse widths.[14][15]

-

1D Spectra Acquisition : Acquire ¹H and ¹³C{¹H} spectra. A sufficient number of scans should be used for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

2D Spectra Acquisition : Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. The parameters for each experiment (e.g., spectral widths, acquisition times, relaxation delays) should be optimized for the specific compound.

Data Presentation: Representative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the dibenzocyclooctadiene scaffold.

Table 1: Typical ¹H NMR Data for Dibenzocyclooctadiene Lignans (in CDCl₃)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Ar-H | 6.50 - 7.00 | s | - |

| OCH₃ | 3.50 - 4.00 | s | - |

| O-CH₂-O | 5.90 - 6.10 | d, s | ~1.5 |

| H-6, H-7 | 1.80 - 2.80 | m | - |

| 7-Me, 8-Me | 0.80 - 1.30 | d | ~7.0 |

Data compiled from published spectra of compounds like Schisandrin A and Gomisin A.[1][16][17][18]

Table 2: Typical ¹³C NMR Data for Dibenzocyclooctadiene Lignans (in CDCl₃)

| Carbon(s) | Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 120 - 155 |

| Ar-CH | 105 - 115 |

| OCH₃ | 55 - 62 |

| O-CH₂-O | ~101 |

| C-6, C-7, C-8, C-9 | 20 - 55 |

| 7-Me, 8-Me | 10 - 25 |

Data compiled from published spectra of various dibenzocyclooctadiene lignans.[16][19]

Determination of Absolute Configuration

While MS and NMR can define the constitution and relative stereochemistry, determining the absolute configuration requires specialized techniques.

X-ray Crystallography

This is the gold standard for determining the absolute three-dimensional structure of a molecule, provided that a suitable single crystal can be grown.[13][20] The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice, unambiguously defining the absolute stereochemistry.[13][20]

Experimental Protocol (General Steps):

-

Crystallization : Grow a single, high-quality crystal of the purified lignan. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection : Mount the crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, build a molecular model into the map, and refine the model against the experimental data to obtain the final structure.[20]

Chiroptical Methods

When crystallization is not feasible, chiroptical techniques like Circular Dichroism (CD) are used. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[21]

Experimental Protocol (General Steps):

-

Measurement : Record the experimental CD spectrum of the lignan in a suitable solvent.

-

Computational Modeling : Calculate the theoretical CD spectra for both possible enantiomers (e.g., R- and S-biphenyl configuration) using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT).

-

Comparison : The absolute configuration is assigned by comparing the experimentally measured CD spectrum with the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers confirms its absolute configuration.[13]

Conclusion

The structural elucidation of dibenzocyclooctadiene lignans is a rigorous process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the molecular formula and fragmentation data, while a comprehensive suite of 1D and 2D NMR experiments is used to construct the covalent framework and determine the relative stereochemistry. Finally, X-ray crystallography or chiroptical methods are employed to establish the absolute configuration. The detailed protocols and data presented in this guide serve as a foundational resource for researchers engaged in the discovery and characterization of these medicinally important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]

- 6. jmpm.vn [jmpm.vn]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Mass spectrometric studies on dibenzocyclooctadiene lignan compounds from Schisandraceae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Dibenzocyclooctadiene lignans from Magnolia and Talauma (Magnoliaceae): their absolute configuration ascertained by circular dichroism and X-ray crystallography and re-evaluation of previously published pyramidatin structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 15. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 16. Identification of Lignans | Springer Nature Experiments [experiments.springernature.com]

- 17. Schisandrin A(61281-38-7) 1H NMR spectrum [chemicalbook.com]

- 18. SCHIZANDRIN B(61281-37-6) 1H NMR spectrum [chemicalbook.com]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. m.youtube.com [m.youtube.com]

- 21. [2509.18006] A Novel Chiroptical Spectroscopy Technique [arxiv.org]

Kadsulignan N: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura coccinea. Lignans from this genus have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro bioactivities of this compound. These data provide a quantitative basis for its potential therapeutic applications.

| Biological Activity | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Anti-HIV Activity | Cell-based | MT-4 cells | EC50 | 43.56 μM | [1] |

| Anti-inflammatory Activity | Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Ki | 72.24 nM | [1] |

| Cyclooxygenase-2 (COX-2) | IC50 | 600.54 μM | [1] |

Note: While the anti-HIV and COX-2 inhibitory activities have been quantified, further research is needed to explore the anticancer and neuroprotective potential of this compound, for which specific quantitative data is not yet available in the public domain.

Potential Therapeutic Applications and Mechanisms of Action

This compound, as a dibenzocyclooctadiene lignan, is predicted to share mechanisms of action with other members of this class, suggesting a broad range of therapeutic possibilities.

Anti-inflammatory Activity

The known inhibitory effect of this compound on COX-2, a key enzyme in the inflammatory cascade, underscores its potential as an anti-inflammatory agent. Dibenzocyclooctadiene lignans, as a class, have been shown to suppress the production of pro-inflammatory mediators by modulating key signaling pathways.

Key Signaling Pathways:

-

NF-κB Pathway: Dibenzocyclooctadiene lignans are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2][3] This is often achieved by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of the active p65 subunit to the nucleus.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response. Dibenzocyclooctadiene lignans have been demonstrated to suppress the phosphorylation and activation of these kinases.

-

JAK-STAT Pathway: This pathway is also implicated in inflammatory responses, and its inhibition by dibenzocyclooctadiene lignans contributes to their anti-inflammatory effects.

References

Ethnobotanical Uses and Bio-pharmacological Mechanisms of Kadsura Species: A Technical Guide for Drug Discovery

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16 species of woody vines primarily distributed in eastern and southeastern Asia.[1] Several species within this genus hold significant value in Traditional Chinese Medicine (TCM) and other folk medicine systems.[1][2] The roots and stems, in particular, are utilized for their therapeutic properties, which include activating blood circulation, dispelling wind and dampness, and alleviating pain.[3][4] Phytochemical investigations reveal that the primary bioactive constituents responsible for these effects are lignans and triterpenoids.[3][5] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and hepatoprotective effects.[3][4][5] This guide provides a technical overview of the ethnobotanical uses of Kadsura species, details key experimental protocols for their study, and elucidates the molecular signaling pathways underlying their therapeutic actions, with a focus on applications for researchers and drug development professionals.

Ethnobotanical Uses of Kadsura Species

Several Kadsura species are used interchangeably in folk medicine due to their similar appearance, though their clinical applications can differ.[2] Kadsura coccinea, Kadsura heteroclita, and Kadsura longipedunculata are among the most commonly used species.[2][3] While extensive qualitative data on their traditional uses exist, specific quantitative ethnobotanical studies employing metrics such as the Informant Consensus Factor (ICF) are not widely available in the current body of literature. The documented traditional applications are summarized in Table 1.

Table 1: Summary of Traditional Ethnobotanical Uses of Key Kadsura Species

| Species | Plant Part(s) Used | Traditional Medicinal Application |

| Kadsura coccinea | Roots, Stems | Treatment of rheumatoid arthritis, gastric and duodenal ulcers, gastroenteric disorders.[1][5] |

| Kadsura heteroclita | Stems, Roots | Treatment of rheumatoid arthritis, traumatic injuries, rheumatic arthralgia.[3][6] |

| Kadsura longipedunculata | Roots, Stems | Used as an analgesic and to treat rheumatoid arthritis, traumatic injury, dysmenorrhea, gastrointestinal inflammation, menstrual disorders, and insomnia.[6][7] |

| Genus Kadsura (General) | Fruits, Leaves, Stems, Roots | Fruits are used for chronic cough, diarrhea, insomnia; leaves for traumatic bleeding and swelling; stems and roots for rheumatic arthritis and promoting circulation.[3] |

Key Bioactive Compounds

The therapeutic effects of Kadsura species are largely attributed to two main classes of phytochemicals:

-

Lignans: These are a major group of bioactive constituents, with dibenzocyclooctadiene lignans being particularly characteristic of the genus.[3][4] These compounds are responsible for a wide array of biological activities, including anti-HIV, anti-tumor, anti-inflammatory, and antioxidant effects.[4]

-

Triterpenoids: Kadsura is a rich source of structurally diverse triterpenoids, including novel skeletons that are of significant interest to natural product chemists.[5] These compounds have also been shown to possess potent anti-inflammatory and anti-tumor properties.[5]

Pharmacological Activity and Molecular Mechanisms

The most extensively documented therapeutic application of Kadsura is in the treatment of inflammatory conditions such as rheumatoid arthritis.[1][5] Modern pharmacological studies have begun to uncover the molecular mechanisms underlying these anti-inflammatory effects, focusing on the modulation of key signaling pathways. Compounds isolated from Kadsura species, particularly sesquiterpenes, have been shown to inhibit pro-inflammatory signaling cascades.[8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[9][10] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[9][11] Bioactive compounds from Kadsura have been shown to suppress this pathway, thereby reducing the expression of these inflammatory mediators.[8]

Caption: Inhibition of NF-κB Signaling by Kadsura Compounds.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in inflammation and cell proliferation.[12][13] Cytokines bind to their receptors, leading to the activation of associated JAKs, such as JAK2. Activated JAK2 then phosphorylates STAT proteins, primarily STAT3.[12] Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation and cell survival.[8][14] Sesquiterpenes from Kadsura coccinea have been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, effectively blocking the pathway and suppressing downstream inflammatory processes.[8]

Caption: Inhibition of JAK2/STAT3 Signaling by Kadsura Compounds.

Experimental Protocols

Protocol for General Phytochemical Analysis

This protocol outlines a standard procedure for the extraction and preliminary qualitative screening of major phytochemical classes from Kadsura plant material.

1. Sample Preparation and Extraction:

-

Collection: Collect fresh plant material (e.g., stems, roots).

-

Drying: Air-dry the material in a shaded, well-ventilated area until brittle.

-

Pulverization: Grind the dried material into a coarse powder (approx. 65-mesh) using a mechanical grinder.

-

Extraction:

-

Weigh 100 g of the powdered plant material.

-

Macerate the powder in 500 mL of 80% ethanol in a sealed container for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

-

Store the crude extract at 4°C.

-

2. Qualitative Phytochemical Screening: (Adapted from[15][16])

-

Test for Alkaloids (Wagner's Test): Dissolve a small amount of extract in dilute HCl and filter. Add a few drops of Wagner's reagent (Iodine in Potassium Iodide). Formation of a reddish-brown precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test): To the extract, add a few fragments of magnesium ribbon and then concentrated HCl dropwise. The appearance of a pink to magenta color indicates the presence of flavonoids.

-

Test for Saponins (Froth Test): Vigorously shake 0.5 g of extract with 5 mL of distilled water in a test tube. Persistent froth formation (lasting >15 minutes) indicates the presence of saponins.[15]

-

Test for Tannins (Ferric Chloride Test): Boil 0.5 g of extract in 10 mL of distilled water and filter. Add a few drops of 0.1% ferric chloride solution to the filtrate. A blue-black or greenish-black coloration indicates the presence of tannins.[15]

-

Test for Triterpenoids (Liebermann-Burchard Test): Dissolve the extract in chloroform. Add a few drops of acetic anhydride, boil, and cool. Add concentrated sulfuric acid from the side of the test tube. A brown ring at the junction and/or the appearance of a greenish color in the upper layer indicates the presence of triterpenoids.

Protocol for Affinity Ultrafiltration-LC/MS Screening of Enzyme Inhibitors

This protocol describes an advanced method for rapidly screening and identifying potential enzyme inhibitors, such as COX-2 inhibitors, from a complex Kadsura extract.[17][18]

1. Materials:

-

Kadsura crude extract

-

Target enzyme (e.g., recombinant human COX-2)

-

Inactive (heat-denatured) enzyme for control

-

Phosphate buffer solution (PBS)

-

Ultrafiltration centrifuge units (e.g., 10 kDa MWCO)

-

HPLC-Q-TOF/MS system

2. Incubation:

-

Active Group: Mix 100 µL of the Kadsura extract solution (e.g., 5 mg/mL in PBS) with 100 µL of active COX-2 enzyme solution (e.g., 10 U/mL).

-

Inactive Group (Control): Mix 100 µL of the extract solution with 100 µL of heat-inactivated COX-2 enzyme solution.

-

Incubate both mixtures at 37°C for 30 minutes to allow for binding.

3. Ultrafiltration:

-

Transfer the incubated mixtures to separate ultrafiltration units.

-

Centrifuge at a specified speed (e.g., 14,000 x g) for 15 minutes at 30°C.[19] The unbound small molecules will pass through the membrane into the filtrate, while the enzyme and enzyme-ligand complexes are retained.

-

Wash the retained complexes with PBS and centrifuge again to remove any non-specifically bound compounds. Repeat this step twice.

4. Ligand Dissociation and Analysis:

-

Add 200 µL of methanol to the ultrafiltration unit to denature the enzyme and release the bound ligands.

-

Centrifuge again to collect the filtrate containing the released compounds.

-

Analyze the filtrates from both the active and inactive groups using HPLC-Q-TOF/MS to identify the chemical structures of the compounds.

5. Data Analysis:

-

Compare the chromatographic peak areas of compounds from the active group (A_active) and the inactive group (A_inactive).

-

Calculate the Enrichment Factor (EF) for each compound using the formula: EF (%) = (A_active - A_inactive) / A_active × 100% .

-

Compounds with a high EF value are considered potential ligands/inhibitors of the target enzyme.

Caption: Workflow for Affinity Ultrafiltration-LC/MS Screening.

Protocol for In-Vitro Anti-Inflammatory Assay

This protocol details a cell-based assay to evaluate the anti-inflammatory activity of Kadsura extracts by measuring the inhibition of inflammatory mediators in macrophage cells.[8]

1. Cell Culture:

-

Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of the Kadsura extract (e.g., 1, 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should also be maintained.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Cytokines (ELISA):

-

Collect the cell culture supernatant as above.

-

Determine the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each extract concentration relative to the LPS-stimulated control group.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory mediator production) for the extract.

Conclusion and Future Directions

The ethnobotanical record of the genus Kadsura highlights its long-standing role in treating inflammatory and other chronic conditions. Scientific validation is beginning to confirm these traditional uses, with research identifying potent bioactive lignans and triterpenoids that modulate key inflammatory signaling pathways like NF-κB and JAK2/STAT3. The experimental protocols detailed herein provide a framework for the systematic investigation of Kadsura species, from initial phytochemical characterization to advanced screening for targeted therapeutic activity.

Future research should focus on several key areas. Firstly, conducting quantitative ethnobotanical surveys would provide valuable data to prioritize species and uses for further investigation. Secondly, a broader range of the structurally diverse compounds from Kadsura should be screened against a wider array of biological targets to uncover new therapeutic potentials. Finally, in-vivo efficacy and safety studies of the most promising compounds are essential next steps to translate the rich ethnobotanical knowledge of Kadsura into modern, evidence-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. longdom.org [longdom.org]

- 12. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK2/STAT3 signaling pathway exerts a therapeutic effect on osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arcjournals.org [arcjournals.org]

- 17. Discovery of cyclooxygenase-2 inhibitors from Kadsura coccinea by affinity ultrafiltration mass spectrometry and the anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsulignan N from Kadsura coccinea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and isolation of kadsulignan N, a bioactive dibenzocyclooctadiene lignan, from the plant Kadsura coccinea. This document includes a detailed experimental protocol synthesized from published research, a summary of quantitative data, and visualizations of the experimental workflow and relevant biological signaling pathways.

Introduction

Kadsura coccinea, a plant from the Schisandraceae family, is a rich source of structurally diverse and biologically active compounds, particularly lignans and triterpenoids.[1] It has a history of use in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Among the numerous compounds isolated from this plant, this compound, a dibenzocyclooctadiene lignan, has garnered interest for its potential pharmacological activities. Lignans from Kadsura coccinea have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.[1] Notably, dibenzocyclooctadiene lignans from this plant have been shown to inhibit nitric oxide (NO) production and modulate key signaling pathways such as NF-κB and Nrf2, which are critical in inflammation and cellular defense.

Data Presentation

While specific yield and purity data for the extraction of this compound from Kadsura coccinea are not extensively detailed in the available literature, the total lignan content in the fruit extract has been reported. This provides a valuable benchmark for extraction efficiency.

| Plant Part | Extraction Method | Total Lignan Content (% w/w) | Specific Yield of this compound | Purity | Reference |

| Fruit | Not specified | 28.07% | Not Reported | Not Reported | [2] |

| Roots/Rhizomes | Solvent Extraction & Chromatography | Not Reported | Not Reported | High (isolated compound) | General literature |

Note: The provided data highlights the potential of Kadsura coccinea as a source of lignans. Further studies are required to quantify the specific yield of this compound from various plant parts using optimized extraction protocols.

Experimental Protocols

The following protocol is a synthesized methodology based on common practices reported in the scientific literature for the extraction and isolation of dibenzocyclooctadiene lignans from Kadsura coccinea.

Plant Material Collection and Preparation

-

Plant Part: The roots and rhizomes of Kadsura coccinea are most frequently cited as the source for lignan extraction.

-

Collection: Collect fresh plant material.

-

Authentication: Ensure proper botanical identification of the plant material.

-

Preparation:

-

Wash the collected roots/rhizomes thoroughly with water to remove soil and debris.

-

Air-dry the material in a well-ventilated area, preferably in the shade, until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Extraction

-

Solvent: 80% aqueous acetone is a commonly used solvent for the initial extraction.[3] Ethanol or methanol can also be utilized.

-

Procedure:

-

Macerate the powdered plant material in 80% acetone at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.

-

Perform the extraction three times to ensure exhaustive recovery of the compounds. Each extraction should last for 24-48 hours with occasional agitation.

-

Combine the extracts from all three cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the acetone.

-

Fractionation

-

Purpose: To separate compounds based on their polarity.

-

Procedure:

-

Suspend the concentrated aqueous extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. A common sequence is:

-

Petroleum ether (to remove non-polar constituents like fats and waxes)

-

Chloroform or Dichloromethane

-

Ethyl acetate (EtOAc)[1]

-

-

This compound and other dibenzocyclooctadiene lignans are typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

-

Isolation and Purification

-

Technique: Column chromatography is the primary method for isolating individual lignans.

-

Procedure:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (100-200 or 200-300 mesh).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Further Purification (if necessary):

-

Combine fractions containing the compound of interest (as identified by TLC comparison with a standard, if available).

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography with different solvent systems to achieve high purity.

-

-

Identification and Characterization

-

The structure and identity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR)

-

Comparison with published spectral data for this compound.

-

Visualizations

Experimental Workflow

References

Application Note: Quantification of Kadsulignan N using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of kadsulignan N in biological matrices using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Introduction

This compound, also known as Heilaohuguosu N, is a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, such as Kadsura coccinea. Lignans from this genus have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological functions. This application note describes a sensitive and specific HPLC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is recommended for the extraction of this compound from plasma or serum samples.

Materials:

-

Plasma or serum sample

-

Internal Standard (IS) solution (e.g., Diazepam, 100 ng/mL in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 2.2) and vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Conditions

Instrumentation:

-

HPLC system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-1.0 min: 30% B

-

1.0-5.0 min: 30-90% B (linear gradient)

-

5.0-6.0 min: 90% B

-

6.0-6.1 min: 90-30% B (linear gradient)

-

6.1-8.0 min: 30% B (re-equilibration)

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

MRM Transitions (Predicted):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 553.2 | 329.1 | 0.1 | 30 | 25 |

| This compound (Qualifier) | 553.2 | 297.1 | 0.1 | 30 | 35 |

| Diazepam (IS) | 285.1 | 193.1 | 0.1 | 25 | 20 |

Note: These MRM parameters are predictive and should be optimized experimentally for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | < 15 | 85 - 115 |

| Mid QC | 50 | < 15 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |

| Recovery | |||

| This compound | 85.2 ± 5.1 | 88.9 ± 4.5 | 87.5 ± 4.8 |

| Internal Standard | 90.1 ± 3.9 | 91.5 ± 3.5 | 90.8 ± 4.1 |

| Matrix Effect | |||

| This compound | 95.7 ± 6.2 | 98.2 ± 5.5 | 96.4 ± 5.9 |

| Internal Standard | 97.3 ± 4.8 | 99.1 ± 4.2 | 98.0 ± 4.5 |

Visualizations

Experimental Workflow

Hypothesized Signaling Pathway

Lignans from the Kadsura species are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific mechanism of this compound has not been elucidated, it is hypothesized to act through a similar pathway.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This method can be readily implemented in research and clinical laboratories for pharmacokinetic and metabolic studies of this promising natural product. The provided workflow and hypothesized signaling pathway offer a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Application Note: 1H and 13C NMR Spectral Data for Kadsulignan N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a member of the dibenzocyclooctadiene lignan family of natural products, a class of compounds known for a variety of biological activities, including anti-inflammatory and neuroprotective effects. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, particularly one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the characteristic ¹H and ¹³C NMR spectral data for a representative dibenzocyclooctadiene lignan, Kadsuindutain A, due to the limited availability of publicly accessible, fully assigned data for this compound. The presented data and protocols are intended to serve as a valuable resource for the identification and characterization of this class of compounds.

Data Presentation

The ¹H and ¹³C NMR spectral data for the representative dibenzocyclooctadiene lignan, Kadsuindutain A, isolated from Kadsura induta, are summarized in the tables below. The data was acquired in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectral Data for Kadsuindutain A (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 6.68 | s | |

| 4 | 6.52 | s | |

| 6α | 2.58 | dd | 13.5, 5.0 |

| 6β | 2.25 | d | 13.5 |

| 7 | 1.76 | m | |

| 8α | 2.05 | m | |

| 8β | 1.85 | m | |

| 9 | 4.65 | d | 8.0 |

| 1' | - | - | - |

| 2' | 2.65 | m | |

| 3' | 1.25 | m | |

| 4' | 4.15 | dd | 12.0, 5.0 |

| 4' | 3.95 | dd | 12.0, 7.5 |

| 2-OCH₃ | 3.88 | s | |

| 3-OCH₃ | 3.85 | s | |

| 12-OCH₃ | 3.75 | s | |

| 13-OCH₃ | 3.95 | s | |

| 7-CH₃ | 0.95 | d | 7.0 |

| 8-CH₃ | 1.05 | d | 7.0 |

| 2'-CH₃ | 1.15 | d | 7.0 |

| 3'-CH₃ | 1.18 | d | 7.0 |

Table 2: ¹³C NMR Spectral Data for Kadsuindutain A (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 152.3 | 1' | 172.4 |

| 2 | 138.5 | 2' | 44.1 |

| 3 | 151.2 | 3' | 38.2 |

| 4 | 102.6 | 4' | 68.5 |

| 5 | 135.4 | 2-OCH₃ | 60.7 |

| 6 | 35.1 | 3-OCH₃ | 56.2 |

| 7 | 40.3 | 12-OCH₃ | 60.6 |

| 8 | 32.5 | 13-OCH₃ | 56.2 |

| 9 | 72.5 | 7-CH₃ | 15.8 |

| 10 | 125.1 | 8-CH₃ | 21.5 |

| 11 | 132.8 | 2'-CH₃ | 14.2 |

| 12 | 148.5 | 3'-CH₃ | 16.5 |

| 13 | 140.2 | ||

| 14 | 122.5 |

Experimental Protocols

Isolation and Purification of Kadsulignans

A general protocol for the isolation of dibenzocyclooctadiene lignans from Kadsura species is outlined below. This protocol may require optimization based on the specific plant material and target compound.

-

Extraction: Air-dried and powdered plant material (e.g., stems, roots) is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in lignans, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel. Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol) to isolate the target lignans.

-

Final Purification: Final purification of the isolated compounds is achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis

For the structural elucidation of a purified lignan:

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400-600 MHz spectrometer. Key acquisition parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 s, and an acquisition time of 2-3 s.

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 100-150 MHz). A proton-decoupled sequence is typically used. Important parameters include a 45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 s, and an acquisition time of 1-2 s.

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed. These typically include:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for establishing the connectivity of the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

Biological Activity and Signaling Pathway

Dibenzocyclooctadiene lignans have been reported to exhibit significant anti-neuroinflammatory activity. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This diagram illustrates that in response to an inflammatory stimulus like lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) activates both the NF-κB and MAPK pathways. This leads to the translocation of transcription factors like NF-κB and AP-1 to the nucleus, inducing the expression of pro-inflammatory genes. Kadsulignans are proposed to exert their anti-inflammatory effects by inhibiting key components of these pathways, such as IKK and various MAPKs, thereby reducing the inflammatory response.

Conclusion

This application note provides representative ¹H and ¹³C NMR spectral data for a dibenzocyclooctadiene lignan, along with standardized protocols for the isolation and structural elucidation of this class of natural products. The included workflow and signaling pathway diagrams offer a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development. The detailed NMR data serves as a valuable reference for the rapid identification and characterization of kadsulignans and related compounds.

Application Note: In Vitro Anti-inflammatory Assay for Kadsulignan N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsulignan N is a lignan compound that has been isolated from plants of the Piper genus, which have a history in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis and asthma.[1] Lignans as a class of compounds are recognized for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[1] The inflammatory response is a complex biological process involving various signaling pathways and the production of pro-inflammatory mediators. Key mediators include nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). The production of these molecules is often regulated by the activation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).

This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The primary model system utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a well-established and widely used model for studying inflammation. The described assays will enable researchers to quantify the inhibitory effects of this compound on key inflammatory markers and elucidate its potential mechanism of action.

Principle of the Assays

The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate an inflammatory cascade. This leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO), and the secretion of pro-inflammatory cytokines. The experimental approach involves several key assays:

-

Cell Viability Assay (MTT): To ensure that the observed inhibitory effects are not due to cytotoxicity, the viability of cells treated with this compound is assessed.

-

Nitric Oxide (NO) Production Assay: The amount of NO produced by the cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Quantification (ELISA): The concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are measured using enzyme-linked immunosorbent assays (ELISA).

-

Western Blot Analysis of Signaling Pathways: The effect of this compound on the activation of the NF-κB and MAPK signaling pathways is determined by measuring the phosphorylation status of key proteins in these pathways.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized in clearly structured tables for easy comparison and interpretation. Below are examples of how to present the data.

(Note: The data presented in these tables are for illustrative purposes only and represent hypothetical results for this compound.)

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | NO Production (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |

| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | - | |

| LPS (1 µg/mL) | - | 98 ± 4.8 | 35.6 ± 2.1 | 0 | |

| This compound + LPS | 1 | 97 ± 5.1 | 30.1 ± 1.9 | 15.4 | |

| This compound + LPS | 5 | 96 ± 4.9 | 22.5 ± 1.5 | 36.8 | 12.5 |

| This compound + LPS | 10 | 95 ± 5.3 | 16.8 ± 1.2 | 52.8 | |

| This compound + LPS | 25 | 93 ± 4.7 | 8.9 ± 0.9 | 74.9 | |

| This compound + LPS | 50 | 91 ± 5.0 | 4.1 ± 0.5 | 88.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |

| LPS (1 µg/mL) | - | 3500 ± 210 | 2800 ± 180 | 1500 ± 120 |

| This compound + LPS | 10 | 1850 ± 150 | 1600 ± 130 | 850 ± 90 |

| This compound + LPS | 25 | 950 ± 110 | 800 ± 95 | 450 ± 60 |

| This compound + LPS | 50 | 450 ± 60 | 350 ± 50 | 200 ± 30 |

Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins

| Treatment | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |

| Control | - | 0.10 ± 0.02 | 0.12 ± 0.03 | 0.15 ± 0.03 | 0.18 ± 0.04 | 0.13 ± 0.02 |

| LPS (1 µg/mL) | - | 1.00 ± 0.10 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.12 | 1.00 ± 0.10 |

| This compound + LPS | 25 | 0.45 ± 0.05 | 0.55 ± 0.06 | 0.60 ± 0.07 | 0.65 ± 0.08 | 0.58 ± 0.06 |

Experimental Protocols

Materials and Reagents

-

This compound (purity >98%)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

-

Sodium nitrite (for standard curve)

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Protocol 1: Cell Culture and Treatment

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for MTT and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 2.5 x 10⁵ cells/mL.[3]

-

Allow the cells to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.[2]

-

Stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for NO and cytokine assays, 30 minutes for signaling pathway analysis).[2][4]

Protocol 2: MTT Assay for Cell Viability

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate and incubate for 4 hours at 37°C.[5]

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 3: Nitric Oxide Production Assay

-

After 24 hours of treatment, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[2]

-

Add 50 µL of Griess reagent to each supernatant sample.[2]

-

Incubate at room temperature for 15 minutes in the dark.[2]

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[2]

Protocol 4: ELISA for Pro-inflammatory Cytokines

-

After 24 hours of treatment, collect the cell culture supernatants from the 24-well plates.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7]

Protocol 5: Western Blot Analysis

-

After treatment (e.g., 30 minutes for signaling proteins), wash the cells in 6-well plates with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

-

Visualize the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

LPS-Induced Inflammatory Signaling Pathway

Caption: Simplified LPS-induced pro-inflammatory signaling pathways and potential points of inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Kadsulignan N Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction